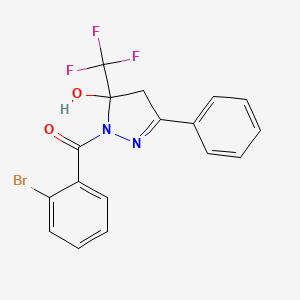
1-(2-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as BBTP, is a chemical compound that belongs to the pyrazolone family. This compound has gained attention due to its potential applications in the field of scientific research. BBTP is a versatile compound that can be synthesized using various methods.
Mecanismo De Acción
BBTP is believed to exert its anti-inflammatory activity by inhibiting the activity of COX-2. COX-2 is an enzyme that converts arachidonic acid into prostaglandins, which are involved in the inflammatory response. BBTP inhibits the activity of COX-2 by binding to the active site of the enzyme, preventing the conversion of arachidonic acid into prostaglandins.
Biochemical and Physiological Effects:
BBTP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. BBTP has also been reported to exhibit antioxidant activity. In addition, BBTP has been shown to inhibit the activity of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBTP is a versatile compound that can be synthesized using various methods. BBTP has potential applications in the development of COX-2 inhibitors. However, BBTP has limitations in terms of its solubility and stability. BBTP is insoluble in water and has limited stability in solution.
Direcciones Futuras
BBTP has potential applications in the development of COX-2 inhibitors. Future research could focus on the optimization of the synthesis method to improve the yield and purity of BBTP. In addition, future research could focus on the development of novel BBTP derivatives with improved solubility and stability. Furthermore, future research could focus on the evaluation of the pharmacological activities of BBTP derivatives in animal models of inflammation and pain.
Métodos De Síntesis
BBTP can be synthesized using various methods, including the reaction of 2-bromobenzoyl chloride with 3-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. Another method involves the reaction of 2-bromobenzoyl chloride with 3-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base. The yield of BBTP using these methods is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
BBTP has potential applications in scientific research, particularly in the field of medicinal chemistry. BBTP has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. BBTP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BBTP has been used as a lead compound in the development of COX-2 inhibitors.
Propiedades
IUPAC Name |
(2-bromophenyl)-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF3N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-6-2-1-3-7-11/h1-9,25H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIGKQFTVPRZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

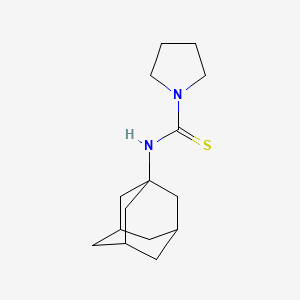
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)
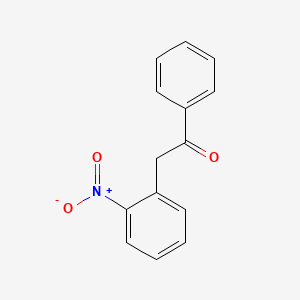

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)
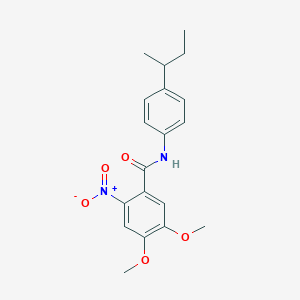

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)
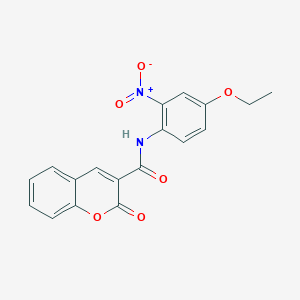
![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)